Methyl 5-cyano-1H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-1H-indazole-6-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- 5-Cyano-1H-indazole
- Methyl 5-amino-1H-indazole-6-carboxylate
Comparison: Methyl 5-cyano-1H-indazole-6-carboxylate is unique due to the presence of both the cyano and carboxylate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Biological Activity
Methyl 5-cyano-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure : this compound features a cyano group and a carboxylate ester, which contribute to its unique chemical reactivity. The presence of the cyano group allows for hydrogen bonding and electrostatic interactions, while the indazole ring facilitates π-π stacking interactions with aromatic residues in proteins.
Mechanism of Action : The compound primarily interacts with specific molecular targets, notably the Sphingosine-1 phosphate receptor-1 (S1P1). Activation of S1P1 leads to receptor desensitization, influencing various biochemical pathways critical for cellular functions such as proliferation and apoptosis. Additionally, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby altering cell signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It modulates signaling pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the activity of pro-inflammatory mediators, suggesting its potential as a therapeutic agent in inflammatory diseases .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
- Cell Viability Assays : In cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at micromolar concentrations.
- Kinase Inhibition : The compound demonstrated significant inhibitory effects on specific kinases involved in tumor progression, with detailed kinetic studies revealing its mechanism of action through competitive inhibition.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 15 | Kinase inhibition |
Study B | MCF7 | 10 | Apoptosis induction |
Comparative Analysis
In comparison with other indazole derivatives, this compound exhibits unique biological activities due to its functional groups. For instance:
Compound | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High (IC50 = 10 µM) | Moderate (IC50 = 30 µM) |
Methyl indole-5-carboxylate | Moderate (IC50 = 20 µM) | Low (IC50 > 50 µM) |
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 5-cyano-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)8-3-9-7(5-12-13-9)2-6(8)4-11/h2-3,5H,1H3,(H,12,13) |
InChI Key |
OFPGVVUZTQAXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.